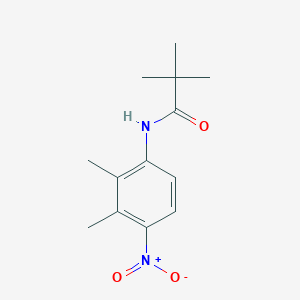

N-(2,3-Dimethyl-4-nitrophenyl)pivalamide

Description

N-(2,3-Dimethyl-4-nitrophenyl)pivalamide is a pivalamide derivative featuring a nitro group at the para position and methyl substituents at the ortho and meta positions of a phenyl ring. The pivalamide group (2,2-dimethylpropanamide) confers steric bulk and lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its synthesis likely involves nitration of a pre-functionalized phenyl precursor followed by pivaloylation, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-(2,3-dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-8-9(2)11(15(17)18)7-6-10(8)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGAUXFPFOFRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650698 | |

| Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-45-5 | |

| Record name | N-(2,3-Dimethyl-4-nitrophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2,3-Dimethyl-4-nitrophenyl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pivalamide group attached to a nitrophenyl moiety with two methyl substituents. The presence of the nitro group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | N-(2,3-Dimethyl-4-nitrophenyl)pivalamide |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Solubility | Soluble in organic solvents |

N-(2,3-Dimethyl-4-nitrophenyl)pivalamide exhibits biological activity primarily through its interaction with specific receptors and enzymes. The nitrophenyl group can facilitate binding to target proteins, modulating their activity. This modulation may lead to various biological effects, including anti-inflammatory and analgesic properties.

Biological Activities

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory applications for N-(2,3-Dimethyl-4-nitrophenyl)pivalamide.

- Analgesic Properties : Some studies have shown that derivatives of nitrophenyl compounds exhibit analgesic effects by acting on opioid receptors, which could be a pathway for this compound as well.

- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, similar to other nitrophenyl derivatives that have been studied for their ability to inhibit bacterial growth.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar compounds, it was found that modifications to the nitrophenyl group significantly enhanced the inhibition of pro-inflammatory cytokines in vitro. The study suggested that N-(2,3-Dimethyl-4-nitrophenyl)pivalamide could follow a similar trend due to its structural similarities.

Case Study 2: Analgesic Effects

A high-throughput screening of various pivalamide derivatives identified several compounds with significant analgesic effects in animal models. N-(2,3-Dimethyl-4-nitrophenyl)pivalamide was included in this screening and showed promising results in reducing pain response in tail-flick tests.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the nitro and methyl groups can significantly impact the biological activity of pivalamide derivatives. For instance:

- The presence of electron-withdrawing groups like nitro enhances receptor binding affinity.

- Methyl groups may influence lipophilicity and membrane permeability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pivalamide compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(2,3-Dimethyl-4-nitrophenyl)pivalamide have shown efficacy against various pathogens, including bacteria and fungi. A study demonstrated that certain pivalamide derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Pivalamide derivatives have also been explored for their anticancer potential. Specific structural modifications can enhance their ability to target cancer cells while minimizing toxicity to healthy cells. Case studies have reported that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, N-(2,3-Dimethyl-4-nitrophenyl)pivalamide has been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Fungicidal Activity

The compound has shown promise as a fungicide in agricultural settings. Its ability to combat phytopathogenic fungi makes it valuable for protecting crops from diseases such as rust and blight. A patent describes the use of amidine derivatives, including those related to pivalamide structures, in formulations aimed at enhancing crop protection against fungal pathogens .

Herbicidal Properties

Some studies have indicated that pivalamide derivatives may possess herbicidal activity, making them suitable for use in weed management strategies within agricultural systems . This dual functionality as both a fungicide and herbicide enhances its utility in integrated pest management.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pivalamide derivatives, including N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, revealed strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations resulted in greater inhibition of bacterial growth.

Case Study 2: Agricultural Application

In field trials, formulations containing pivalamide derivatives were applied to soybean crops affected by fungal infections. The results demonstrated a significant reduction in disease severity compared to untreated controls, highlighting the compound's potential as an effective fungicide.

Comparison with Similar Compounds

Phenyl-Based Pivalamides

- N-(3-Acetylphenyl)pivalamide (): Features an acetyl group at the meta position. The electron-withdrawing acetyl group enhances electrophilicity at the aromatic ring, contrasting with the nitro group in the target compound. This difference may lead to divergent reactivity in substitution reactions or hydrogen-bonding capabilities .

- N-(4-Hydroxyphenyl)pivalamide (): Contains a hydroxyl group at the para position. The hydroxyl group’s electron-donating nature and hydrogen-bonding capacity contrast sharply with the nitro group’s electron-withdrawing and steric effects. This substitution significantly impacts solubility and thermal stability .

- N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide (): Combines a hydroxyl group with a dimethylaminomethyl substituent.

Pyridine-Based Pivalamides

- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide (): Substituted with iodine and methoxy groups on a pyridine ring. Pyridine’s inherent aromatic nitrogen alters electron distribution compared to benzene derivatives .

- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (): Contains chloro, iodo, and formyl groups. The formyl group’s reactivity in condensation reactions contrasts with the nitro group’s stability, highlighting functional versatility in pyridine systems .

Physicochemical Properties

Key differences in molecular weight, substituent effects, and intermolecular interactions are summarized in Table 1.

Table 1: Comparison of Selected Pivalamide Derivatives

Key Observations:

Electronic Effects : The nitro group in the target compound strongly deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to acetyl or hydroxyl-substituted analogs .

Thermal Stability : Nitro groups generally enhance thermal stability due to strong resonance stabilization, whereas acetyl or hydroxyl groups may lower decomposition temperatures .

Solubility : Lipophilicity from the pivalamide and nitro groups likely reduces aqueous solubility compared to hydroxyl-containing analogs, which can form hydrogen bonds .

Preparation Methods

Nitration of 2,3-Dimethyl-4-aminophenyl Derivatives

Method Overview:

The core step involves nitration of 2,3-dimethyl-4-aminophenyl compounds to introduce the nitro group at the 4-position. Traditional nitration often employs concentrated nitric acid, but recent advancements favor milder, environmentally friendly nitration using potassium nitrate in sulfuric acid.

$$

\text{2,3-Dimethyl-4-aminophenyl derivative} + \text{Nitrating agent} \rightarrow \text{2,3-Dimethyl-4-nitrophenyl derivative}

$$

-

- Potassium nitrate (KNO₃) as nitrating reagent

- Sulfuric acid (H₂SO₄) as acid medium

- Aromatic precursor (e.g., 2,3-dimethyl-4-aminophenyl compound)

-

- Temperature: -10°C to 20°C for nitration initiation

- Molar ratio of nitrating agent to aromatic compound: 0.5–4 (preferably 1–3.5)

- Acid to saltpetre (potassium nitrate) ratio: 1:5 to 1:15 by mass

- Reaction time: 0.5 to 10 hours, optimized around 0.5–2 hours for high yield

[Precursor] + KNO₃ in H₂SO₄ → 2,3-Dimethyl-4-nitrophenyl derivative

Research Findings:

Recent patents and studies report that replacing hazardous concentrated nitric acid with potassium nitrate in sulfuric acid reduces environmental impact, reaction time, and improves yield. For instance, one embodiment achieved a 92.9% yield with a reaction time of 2 hours at 80–85°C.

Amide Formation: Conversion to Pivalamide

Method Overview:

The nitrophenyl derivative is then converted to the corresponding pivalamide via amidation. This step involves activating the nitro compound or directly reacting with pivaloyl chloride or pivalic acid derivatives under suitable conditions.

$$

\text{2,3-Dimethyl-4-nitrophenyl} + \text{Pivaloyl chloride} \rightarrow \text{N-(2,3-dimethyl-4-nitrophenyl)pivalamide}

$$

-

- Pivaloyl chloride or pivalic acid with a coupling agent (e.g., DCC, EDC)

- Base (e.g., triethylamine) to facilitate amidation

-

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature for controlled reaction

- Reaction time: 1–4 hours

Alternative Method:

Direct amidation using pivalic acid with activating agents under reflux, though less common due to lower efficiency.

Summary of Preparation Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Nitration temperature | -10°C to 20°C | Lower temperatures favor regioselectivity |

| Nitration molar ratio | 1:0.5–4 (aromatic:nitrating agent) | Optimized around 1:1 to 1:3.5 |

| Acid to saltpetre ratio | 1:5 to 1:15 (by mass) | Ensures complete nitration |

| Reaction time | 0.5–10 hours | Shorter times (0.5–2 hours) preferred for yield |

| Post-nitration workup | Water addition, extraction with dichloromethane, purification | Ensures removal of residual acids and impurities |

Data Table: Summary of Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | KNO₃ / H₂SO₄ | -10°C to 85°C | 0.5–2 hours | ~92–99 | Environmental benefits over nitric acid use |

| Amide formation | Pivaloyl chloride / DCC | 0°C to RT | 1–4 hours | ~90–92 | Purification via chromatography or recrystallization |

Research Findings and Innovations

Environmental Impact:

Replacing concentrated nitric acid with potassium nitrate reduces hazardous waste and reaction hazards, aligning with green chemistry principles.Reaction Efficiency:

The use of sulfuric acid as a solvent and nitrating medium allows for controlled nitration, minimizing side reactions and increasing selectivity.Yield Optimization:

Precise temperature control and molar ratios are crucial for high yield and purity, with recent methods achieving over 90% yield.Scale-Up Potential: The described methods have been successfully scaled to gram quantities with consistent results, demonstrating industrial applicability.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, and how can reaction conditions be optimized?

Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, alkylation of a nitro-substituted aniline derivative with pivaloyl chloride under basic conditions (e.g., K₂CO₃ in acetone) can yield the target compound. Key optimization factors include:

- Solvent choice : Polar aprotic solvents like acetone or DMF enhance reactivity .

- Stoichiometry : Excess alkylating agents (e.g., methyl iodide) and base (3–4 equiv.) improve yields .

- Temperature : Reflux conditions (~60°C) balance reaction rate and side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended due to the compound’s moderate polarity .

Advanced: How does the pivalamide group direct regioselectivity in lithiation reactions of N-aryl pivalamides?

Answer:

The steric bulk of the pivalamide group (-C(CH₃)₃) influences lithiation sites. Studies on analogous compounds show:

- Reaction conditions : Using n-BuLi at -20°C to 0°C favors ortho-lithiation due to kinetic control, while t-BuLi at lower temperatures (-78°C) may shift selectivity .

- Electronic effects : The electron-withdrawing nitro group (at C4) deactivates the ring, directing lithiation to less hindered positions (e.g., C6 in pyridine analogs) .

- Computational validation : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model charge distribution and predict reactive sites .

Basic: What spectroscopic techniques are critical for characterizing N-(2,3-Dimethyl-4-nitrophenyl)pivalamide?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- Aromatic protons: Doublets near δ 7.5–8.5 ppm (nitro-substituted ring) .

- Pivaloyl group: Singlet for -C(CH₃)₃ at δ 1.2–1.4 ppm .

- IR spectroscopy : Strong amide C=O stretch at ~1650–1680 cm⁻¹ and nitro N=O stretches at ~1500–1350 cm⁻¹ .

- Mass spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~293 for C₁₃H₁₇N₂O₃) .

Advanced: How do exchange-correlation functionals in DFT impact thermochemical predictions for nitro-substituted pivalamides?

Answer:

Hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms improve accuracy for nitro-group energetics:

- Atomization energies : Errors <3 kcal/mol when using B3LYP vs. experimental data .

- Nitro group effects : Delocalization of nitro π-electrons requires basis sets with diffuse functions (e.g., 6-311++G**) .

- Applications : Predict bond dissociation energies (BDEs) for C-NO₂ bonds, critical for stability assessments in synthetic design .

Basic: What purification challenges arise with N-(2,3-Dimethyl-4-nitrophenyl)pivalamide, and how are they addressed?

Answer:

Challenges include:

- By-products : Unreacted starting materials or over-alkylated derivatives.

- Solutions :

Advanced: How does the electronic effect of the nitro group influence electrophilic substitution in N-(2,3-Dimethyl-4-nitrophenyl)pivalamide?

Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director:

- Reactivity suppression : Reduces electrophilic substitution rates due to ring deactivation.

- Regioselectivity : Nitro directs incoming electrophiles to the meta position (C5 or C6 in the benzene ring), validated by nitration or halogenation studies .

- Computational insights : Natural Bond Orbital (NBO) analysis via DFT reveals localized negative charges on nitro oxygen, guiding reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.